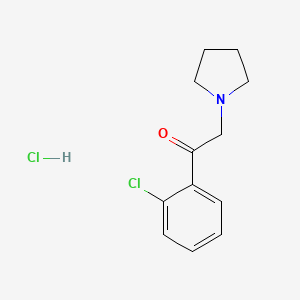

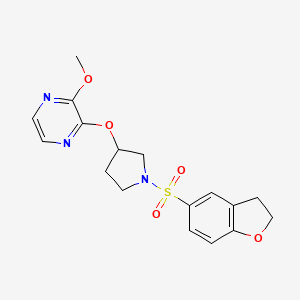

![molecular formula C5H3IN2S B2423773 3-iodo-1H-thieno[3,2-c]pyrazole CAS No. 848356-68-3](/img/structure/B2423773.png)

3-iodo-1H-thieno[3,2-c]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-iodo-1H-thieno[3,2-c]pyrazole” is a chemical compound with the molecular formula C5H3IN2S . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-iodo-1H-thieno[3,2-c]pyrazole” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . The presence of the iodine atom at the 3-position of the pyrazole ring is a distinguishing feature of this compound .

Chemical Reactions Analysis

Pyrazole derivatives, including “3-iodo-1H-thieno[3,2-c]pyrazole”, can participate in various chemical reactions. These reactions often involve the nitrogen atoms in the pyrazole ring and can lead to the formation of a wide range of functionalized pyrazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-iodo-1H-thieno[3,2-c]pyrazole” include a density of 2.3±0.1 g/cm3, a boiling point of 291.9±13.0 °C at 760 mmHg, and a flash point of 130.3±19.8 °C . It has a molar refractivity of 31.7±0.3 cm3 and a molar volume of 83.1±3.0 cm3 .

Scientific Research Applications

Pharmaceutical Intermediate

“3-Iodo-1H-thieno[3,2-c]pyrazole” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are then used to manufacture drugs.

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as “3-Iodo-1H-thieno[3,2-c]pyrazole”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means that they can be used to protect metal surfaces from corrosion, which is a common problem in many industries.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Biological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes “3-Iodo-1H-thieno[3,2-c]pyrazole” a potential candidate for the development of new drugs.

Pyrazole Scaffold

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . As “3-Iodo-1H-thieno[3,2-c]pyrazole” contains a pyrazole ring, it can be used as a scaffold in the synthesis of bioactive chemicals .

Safety and Hazards

“3-iodo-1H-thieno[3,2-c]pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Future Directions

The synthesis and application of pyrazole derivatives, including “3-iodo-1H-thieno[3,2-c]pyrazole”, continue to be an active area of research . Future directions may include the development of new synthetic methods, the exploration of novel applications in medicine and agriculture, and the investigation of their biological activities .

Mechanism of Action

Target of Action

It has been found to demonstrate moderate antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi .

Mode of Action

It is known to have antimicrobial properties

Biochemical Pathways

Given its antimicrobial properties , it can be inferred that it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.

Result of Action

It has been found to demonstrate moderate antimicrobial activity , suggesting that it may lead to the inhibition or death of bacteria and fungi.

Action Environment

It is known to be light sensitive , suggesting that exposure to light may affect its stability and efficacy.

properties

IUPAC Name |

3-iodo-2H-thieno[3,2-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEHPGKXSQJZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(NN=C21)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-thieno[3,2-c]pyrazole | |

CAS RN |

848356-68-3 |

Source

|

| Record name | 3-iodo-1H-thieno[3,2-c]pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

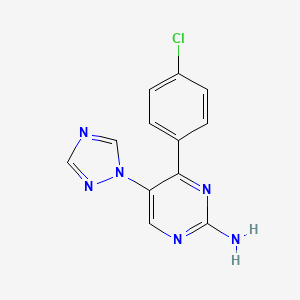

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B2423691.png)

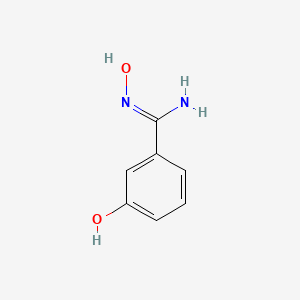

![6-(3-Fluorophenyl)-2-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2423698.png)

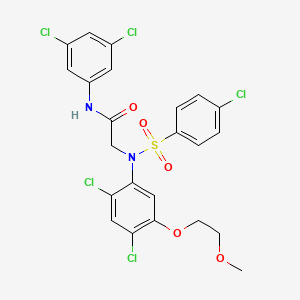

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2423705.png)

![1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2423706.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2423708.png)